Lenalidomide impurity 13

概要

説明

Lenalidomide impurity 13 is a chemical compound that is structurally related to lenalidomide, a derivative of thalidomide. Lenalidomide is widely used in the treatment of multiple myeloma and other hematologic malignancies due to its immunomodulatory, anti-angiogenic, and anti-inflammatory properties . Impurities like this compound are often studied to understand the purity, stability, and safety of the pharmaceutical product.

準備方法

The synthesis of lenalidomide impurity 13 involves multiple steps starting from alpha-aminoglutarimide hydrochloride and methyl 2-bromomethyl-3-nitrobenzoate . The process can be summarized as follows:

Coupling Step: The initial coupling of alpha-aminoglutarimide hydrochloride with methyl 2-bromomethyl-3-nitrobenzoate.

Reduction Step: Reduction of the coupled product to form crude lenalidomide.

Recrystallization: Purification of crude lenalidomide through recrystallization to obtain pre-micronized lenalidomide.

Micronization: Final micronization to achieve the desired particle size for pharmaceutical formulations.

化学反応の分析

Lenalidomide impurity 13 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The reduction process typically involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemical Properties and Structure

Lenalidomide impurity 13 has a molecular formula of and a molecular weight of approximately 307.26 g/mol. Its structure includes an isoindoline moiety and a nitro group, which contribute to its unique chemical properties and potential biological activities. Understanding these properties is essential for assessing its impact on therapeutic outcomes when present as an impurity in drug formulations.

Scientific Research Applications

This compound serves several critical functions in scientific research:

1. Stability and Degradation Studies

- The compound is utilized to study the stability and degradation pathways of lenalidomide. This research is crucial for ensuring the safety and efficacy of the pharmaceutical product, particularly in understanding how impurities affect drug stability under various conditions.

2. Biological Activity Research

- Preliminary studies indicate that this compound may possess anti-cancer properties similar to those of lenalidomide. Research published in "Cancer Research" suggests that this impurity exhibits cytotoxic activity against various cancer cell lines, including multiple myeloma and leukemia cells. However, further investigation is necessary to elucidate the underlying mechanisms.

3. Quality Control in Pharmaceutical Development

- The compound plays a vital role in the development and quality control of lenalidomide-based medications. Regulatory agencies require that impurities be quantified and controlled within acceptable limits to ensure patient safety .

4. Analytical Method Development

- This compound is employed in the pharmaceutical industry for developing analytical methods to detect and quantify impurities in drug formulations. This application is essential for maintaining compliance with pharmacopoeial standards .

Case Studies

Several case studies highlight the significance of this compound in research:

-

Cytotoxic Activity Assessment

- A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, prompting further exploration into its potential as an anti-cancer agent.

-

Stability Testing

- Research focused on the degradation pathways of lenalidomide identified that the presence of impurities like this compound could influence the stability profile of the drug, leading to recommendations for stricter quality control measures during production.

- Analytical Method Validation

作用機序

Lenalidomide impurity 13, like lenalidomide, modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3. The degradation of these transcription factors results in the inhibition of multiple myeloma cell proliferation and induces apoptosis .

類似化合物との比較

Lenalidomide impurity 13 is unique compared to other similar compounds due to its specific structural modifications. Similar compounds include:

Thalidomide: The parent compound from which lenalidomide is derived.

Pomalidomide: Another derivative of thalidomide with similar immunomodulatory properties.

These compounds differ in their specific molecular targets, mechanisms of action, and therapeutic applications, highlighting the uniqueness of this compound in pharmaceutical research and development.

生物活性

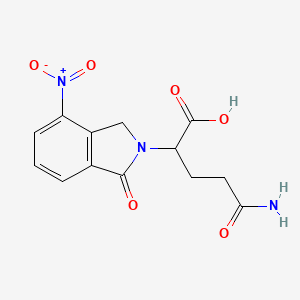

Lenalidomide impurity 13, chemically known as (S)-5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid, is a significant impurity associated with lenalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma and certain lymphomas. Understanding the biological activity of this impurity is crucial for evaluating its potential effects on cellular processes and its implications in therapeutic contexts.

- Molecular Formula : C₁₃H₁₃N₃O₆

- CAS Number : 874760-71-1

- Structure : The compound features an isoindoline moiety and a nitro group, which contribute to its unique chemical properties and biological activities.

This compound modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3. The degradation of these transcription factors results in the inhibition of multiple myeloma cell proliferation and induces apoptosis, similar to the action of lenalidomide itself.

Biological Activity

Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines, including those associated with multiple myeloma and leukemia. A study published in Cancer Research highlighted these anti-cancer properties, suggesting that this impurity may possess similar efficacy to lenalidomide.

Case Studies

- Cytotoxicity Assessment : In vitro studies demonstrated that this compound effectively induces cell death in multiple myeloma cell lines. This effect was attributed to its ability to disrupt cellular pathways critical for cancer cell survival.

- Mutagenicity Testing : Mutation tests were performed using various strains of Salmonella typhimurium and Escherichia coli to evaluate the mutagenic potential of this compound. Results indicated that while some impurities showed mutagenic effects, this compound did not exhibit significant mutagenicity .

Stability and Degradation Studies

Understanding the stability of this compound is essential for its application in pharmaceutical formulations:

- Oxidation Sensitivity : Studies have shown that this compound is sensitive to oxidative conditions, which can lead to significant degradation. This finding underscores the importance of controlling storage conditions for formulations containing this impurity .

- Analytical Method Development : High-performance liquid chromatography (HPLC) methods have been developed to effectively separate and quantify this compound from other components in drug formulations. Validation studies confirmed that known impurities do not co-elute with lenalidomide, ensuring accurate measurement .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Cytotoxic Activity | Induces apoptosis in multiple myeloma cells | Cancer Research |

| Mutagenicity | No significant mutagenic effects observed | MPA Report |

Table 2: Stability Data under Stress Conditions

特性

IUPAC Name |

5-amino-2-(7-nitro-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O6/c14-11(17)5-4-10(13(19)20)15-6-8-7(12(15)18)2-1-3-9(8)16(21)22/h1-3,10H,4-6H2,(H2,14,17)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXSMBGQHOFVJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。